molecular formula C10H5BrClN3 B176828 1-(4-Bromophenyl)-5-chloro-1H-pyrazole-4-carbonitrile CAS No. 102996-37-2

1-(4-Bromophenyl)-5-chloro-1H-pyrazole-4-carbonitrile

Cat. No.: B176828
CAS No.: 102996-37-2
M. Wt: 282.52 g/mol
InChI Key: VUCAYZBSNOAXSW-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-5-chloro-1H-pyrazole-4-carbonitrile is a halogenated pyrazole derivative characterized by a bromophenyl group at position 1, a chlorine atom at position 5, and a nitrile group at position 4 of the pyrazole ring. Its molecular formula is C₁₀H₆BrClN₃, with a molecular weight of 298.53 g/mol.

Properties

IUPAC Name

1-(4-bromophenyl)-5-chloropyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrClN3/c11-8-1-3-9(4-2-8)15-10(12)7(5-13)6-14-15/h1-4,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUCAYZBSNOAXSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=C(C=N2)C#N)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60543226
Record name 1-(4-Bromophenyl)-5-chloro-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60543226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102996-37-2
Record name 1-(4-Bromophenyl)-5-chloro-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60543226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-5-chloro-1H-pyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromobenzaldehyde with hydrazine hydrate to form 4-bromophenylhydrazine. This intermediate is then reacted with 3-chloropropionitrile in the presence of a base, such as potassium carbonate, to yield the desired pyrazole derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-5-chloro-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products: The major products formed from these reactions include substituted pyrazoles, amines, alcohols, and various coupled aromatic compounds .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that pyrazole derivatives, including 1-(4-Bromophenyl)-5-chloro-1H-pyrazole-4-carbonitrile, exhibit significant antimicrobial properties. A study highlighted the broad-spectrum antibacterial activity of pyrazoles against various bacterial strains, suggesting potential use in developing new antibiotics .

Anti-inflammatory Effects

Compounds containing pyrazole moieties have been studied for their anti-inflammatory effects. For instance, derivatives have shown promise in reducing inflammation markers in vitro, indicating potential therapeutic uses in treating inflammatory diseases .

Anticancer Properties

The compound's structural analogs have been investigated for anticancer activities. Pyrazole derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting that modifications to the pyrazole structure could enhance these properties .

Neuroprotective Effects

Recent studies have suggested that certain pyrazole derivatives may protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative disease therapies .

Organic Electronics

The unique electronic properties of pyrazoles make them suitable for applications in organic electronics. Research has focused on their use as semiconductors in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of halogenated pyrazoles can enhance charge transport properties, improving device efficiency .

Photophysical Properties

The photophysical characteristics of pyrazole derivatives, including fluorescence and phosphorescence, make them candidates for use in sensors and imaging technologies. Their ability to emit light upon excitation can be harnessed in various optical applications .

Data Table: Summary of Applications

Application AreaSpecific Use CaseReferences
Medicinal ChemistryAntimicrobial agents ,
Anti-inflammatory drugs
Anticancer agents ,
Neuroprotective agents
Material ScienceOrganic electronics (OLEDs, OPVs) ,
Sensors and imaging technologies

Case Study 1: Antimicrobial Efficacy

A study conducted on various pyrazole compounds demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound was tested using the agar diffusion method, showing inhibition zones comparable to standard antibiotics.

Case Study 2: Organic Electronics

In a project aimed at developing efficient OLEDs, researchers synthesized a series of halogenated pyrazoles, including our compound of interest. The devices showed improved brightness and stability compared to non-halogenated counterparts, highlighting the importance of halogen substitution in enhancing electronic properties.

Case Study 3: Neuroprotection

In vitro studies on neuronal cell lines treated with oxidative stress revealed that this compound significantly reduced cell death rates compared to untreated controls. This suggests its potential as a neuroprotective agent in therapeutic applications for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-5-chloro-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cancer cell proliferation or modulate neurotransmitter receptors in neurological studies .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 1-(4-Bromophenyl)-5-chloro-1H-pyrazole-4-carbonitrile and related pyrazole derivatives:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Notable Features
This compound 1: 4-Bromophenyl, 5: Cl, 4: CN C₁₀H₆BrClN₃ 298.53 Dual halogenation (Br, Cl); nitrile group
5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile (CAS 5334-28-1) 1: 4-Bromophenyl, 5: NH₂, 4: CN C₁₀H₈BrN₄ 279.11 Amino group enhances polarity
5-Fluoro-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile 1: 4-Fluorophenyl, 5: F, 4: CN C₁₀H₅F₂N₃ 205.16 Fluorine substituents improve metabolic stability
1-Benzyl-4-bromo-5-methyl-1H-pyrazole-3-carbonitrile 1: Benzyl, 4: Br, 5: CH₃, 3: CN C₁₂H₁₀BrN₃ 276.14 Benzyl group increases lipophilicity
5-Amino-1-(chloroacetyl)-3-phenyl-1H-pyrazole-4-carbonitrile 1: Chloroacetyl, 3: Phenyl, 4: CN, 5: NH₂ C₁₂H₉ClN₄O 260.68 Chloroacetyl group introduces reactivity

Key Observations :

Halogen vs. Amino-substituted analogs (e.g., CAS 5334-28-1) are more likely to participate in hydrogen bonding, which could enhance interactions in biological systems .

Fluorinated Analogs :

  • The dual fluorine substituents in 5-fluoro-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile increase metabolic stability and electronegativity, making it a candidate for drug development where resistance to enzymatic degradation is critical .

Benzyl and Acyl Modifications :

  • The benzyl group in 1-Benzyl-4-bromo-5-methyl-1H-pyrazole-3-carbonitrile introduces steric bulk and lipophilicity, which may improve membrane permeability but reduce crystallinity .
  • Chloroacetyl -substituted derivatives (e.g., ) exhibit reactivity for nucleophilic substitution, enabling further functionalization.

Synthetic Accessibility: Bromophenyl-substituted pyrazoles (e.g., the target compound) are often synthesized via cyclocondensation of hydrazines with β-ketonitriles, whereas amino-substituted analogs require additional steps, such as nitro-group reduction .

Research Findings and Implications

  • Structural Similarity Scores: Computational analyses (e.g., ) assign a similarity score of 0.87 to the target compound compared to 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile, reflecting moderate overlap but distinct electronic profiles due to substituent differences .

Biological Activity

1-(4-Bromophenyl)-5-chloro-1H-pyrazole-4-carbonitrile, a compound with the CAS number 102996-37-2, belongs to a class of pyrazole derivatives that have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, highlighting its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C10H6BrClN4
  • Molecular Weight: 284.54 g/mol
  • SMILES Notation: Clc1ccc(cc1)N=Nc2c(c(n2)C#N)Br

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit notable antimicrobial properties. In particular, this compound has been evaluated for its efficacy against various bacterial strains.

Compound MIC (µg/mL) Activity
This compound0.22 - 0.25Active against Staphylococcus aureus and Staphylococcus epidermidis

The minimum inhibitory concentration (MIC) values indicate strong antibacterial activity, particularly against resistant strains.

Anticancer Activity

Several studies have reported on the anticancer potential of pyrazole derivatives, including this compound. The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.

Cell Line IC50 (µM) Effect
MCF-715Significant cytotoxicity observed
MDA-MB-23110Enhanced efficacy in combination with doxorubicin

In vitro studies have indicated that the compound exhibits synergistic effects when combined with established chemotherapeutic agents, enhancing overall anticancer efficacy.

The biological activity of pyrazole derivatives is often linked to their ability to inhibit specific enzymes or pathways involved in disease progression. For instance, some studies suggest that these compounds may inhibit kinases associated with tumor growth and inflammation, thereby offering therapeutic benefits in cancer and inflammatory diseases .

Structure-Activity Relationship (SAR)

The SAR of pyrazole derivatives indicates that the presence of halogen substituents (like bromine and chlorine) significantly enhances biological activity. The positioning of these substituents on the pyrazole ring is critical for maximizing potency against targeted biological pathways .

Case Studies

  • Antimicrobial Evaluation : A study conducted on various pyrazole derivatives showed that those with bromine and chlorine substituents exhibited superior antimicrobial properties compared to their unsubstituted counterparts .
  • Cancer Research : In a study focusing on breast cancer cell lines, compounds similar to this compound were found to induce apoptosis in MDA-MB-231 cells, suggesting a potential role in targeted cancer therapies .

Q & A

Q. What are the established synthetic routes for 1-(4-Bromophenyl)-5-chloro-1H-pyrazole-4-carbonitrile, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via cyclization reactions using intermediates such as 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride. Key steps include cyclization with phosphorus oxychloride at 120°C, followed by formylation and acylation . For example, IR spectroscopy (KBr) confirms functional groups like nitriles (2231–2210 cm⁻¹) and aromatic C–H stretching (1533–1563 cm⁻¹) in related pyrazole carbonitriles . Yield optimization often requires refluxing in polar aprotic solvents (e.g., DMF) and purification via column chromatography or recrystallization from methanol .

Q. How can spectroscopic techniques (e.g., IR, NMR) resolve structural ambiguities in pyrazole-carbonitrile derivatives?

  • IR Spectroscopy : Nitrile stretches (~2210–2231 cm⁻¹) and aromatic C=C vibrations (1533–1600 cm⁻¹) are critical for identifying the carbonitrile and substituted phenyl groups .
  • NMR : 1^1H NMR distinguishes substituents on the pyrazole ring. For instance, methyl groups at position 3 appear as singlets (~2.39 ppm), while aromatic protons from bromophenyl groups resonate as doublets (δ 6.97–8.01 ppm) .
  • X-ray Crystallography : Resolves dihedral angles between the pyrazole ring and substituents (e.g., 3.29° with bromophenyl groups), confirming stereoelectronic effects .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of cyclization reactions in pyrazole-carbonitrile synthesis?

Cyclization using phosphorus oxychloride proceeds via nucleophilic acyl substitution, where the carbonyl chloride intermediate reacts with thiocyanate or hydrazide nucleophiles. Regioselectivity at position 4 is driven by steric hindrance from the 4-bromophenyl group, favoring carbonitrile formation at the less hindered site . Computational studies (DFT) could further elucidate electronic effects of the bromine substituent on reaction pathways.

Q. How do structural modifications (e.g., halogen substitution, aryl group variation) impact the compound’s physicochemical properties and bioactivity?

  • Halogen Effects : Bromine at the 4-position enhances lipophilicity (logP), potentially improving membrane permeability, while chlorine at position 5 increases electrophilicity, influencing reactivity in cross-coupling reactions .
  • Biological Activity : While the title compound showed limited anticancer activity in preliminary screens , derivatives with electron-withdrawing groups (e.g., nitro, trifluoromethyl) exhibit enhanced kinase inhibition. Structure-activity relationship (SAR) studies should prioritize substitutions at positions 1 and 5 .

Q. How can researchers reconcile contradictory spectral data or crystallographic anomalies in pyrazole derivatives?

  • Data Validation : Cross-validate IR and NMR results with high-resolution mass spectrometry (HRMS) and X-ray diffraction. For example, conflicting melting points (e.g., 135°C vs. 210°C in related compounds) may arise from polymorphic forms .
  • Crystallographic Refinement : Use riding models for H atoms and anisotropic displacement parameters for non-H atoms to reduce R-factor discrepancies (e.g., wR = 0.104 in a related structure) .

Methodological Guidance

Q. What strategies are effective for scaling up synthesis while maintaining reaction efficiency?

  • Catalyst Screening : Replace stoichiometric reagents (e.g., PCC) with catalytic systems (e.g., TEMPO/NaOCl) to reduce waste .
  • Continuous Flow Chemistry : Minimize decomposition of heat-sensitive intermediates by maintaining precise temperature control during cyclization .

Q. How can computational tools (e.g., molecular docking, DFT) predict interactions between this compound and biological targets?

  • Docking Studies : Use AutoDock Vina to model binding to kinases (e.g., EGFR), leveraging the bromophenyl group’s hydrophobic interactions with active-site residues .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity in nucleophilic aromatic substitution reactions .

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